Active-Site Proximity Labeling of Chymotrypsin
In a direct head-to-head comparison, 2-acetoxy-5-nitrobenzyl chloride (ANBC) enables preferential modification of tryptophan residues proximal to the chymotrypsin active site through an enzyme-catalyzed activation mechanism, whereas the pre-activated analog 2-hydroxy-5-nitrobenzyl bromide indiscriminately modifies bulk solvent-exposed tryptophans. Under conditions where 2-hydroxy-5-nitrobenzyl bromide modified approximately 50% of total tryptophan residues in chymotrypsin, incubation with ANBC resulted in no apparent modification of bulk tryptophan residues, indicating that the reactive species (2-hydroxy-5-nitrobenzyl chloride) is generated and consumed exclusively in the immediate vicinity of the active site [1]. The hydrolysis-dependent activation is further substantiated by the absence of reaction when ANBC is incubated with chymotrypsinogen, diisopropylphosphoryl-chymotrypsin, or serum albumin, confirming strict esterase-activity dependence [1].
| Evidence Dimension | Bulk tryptophan modification in chymotrypsin |
|---|---|
| Target Compound Data | No apparent modification of bulk tryptophan |
| Comparator Or Baseline | 2-Hydroxy-5-nitrobenzyl bromide: Approximately 50% of bulk tryptophan modified |
| Quantified Difference | ANBC spares bulk tryptophan residues entirely while comparator modifies ~50% |
| Conditions | Enzymatic incubation with α-chymotrypsin under identical buffer and reaction time conditions; measurement by spectroscopic monitoring of 2-hydroxy-5-nitrobenzyl chromophore incorporation [1] |
Why This Matters
This demonstrates that ANBC is the only reagent in its class capable of restricting modification to residues within the active-site microenvironment, essential for precise catalytic residue identification.
- [1] Horton HR, Young G. 2-Acetoxy-5-nitrobenzyl chloride: A reagent designed to introduce a reporter group near the active site of chymotrypsin. Biochimica et Biophysica Acta (BBA) - Protein Structure. 1969;194(1):272-278. View Source
